Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC14823237
InChI: InChI=1S/C11H10N2O2S/c1-7-8-4-2-3-5-9(8)13-11(12-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol

Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-

CAS No.:

Cat. No.: VC14823237

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.28 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- -

Specification

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
IUPAC Name 2-(4-methylquinazolin-2-yl)sulfanylacetic acid
Standard InChI InChI=1S/C11H10N2O2S/c1-7-8-4-2-3-5-9(8)13-11(12-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
Standard InChI Key RTLSTBTWHHGAMQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC2=CC=CC=C12)SCC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The quinazoline scaffold in acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- consists of a bicyclic system fused from benzene and pyrimidine rings. Substitution at position 2 with a sulfur atom bridges the acetic acid group, while the methyl group at position 4 introduces steric and electronic modifications. Single-crystal X-ray diffraction studies of related compounds, such as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, reveal a dihedral angle of 86.83° between the quinazoline and phenyl planes, suggesting similar non-planar arrangements in the target compound . The thioether linkage (C–S–C) adopts a bond length of ~1.81 Å, consistent with typical sulfur-containing heterocycles .

Conformational Dynamics

The methyl group at position 4 induces torsional strain, as evidenced by r.m.s. deviations of 0.0207 Å in analogous quinazoline systems . Intramolecular C–H⋯O interactions stabilize the acetate side chain, creating a pseudo-chair conformation. Disorder in terminal methyl groups, observed in 60° rotational splits, highlights the molecule’s dynamic behavior in crystalline states .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- follows a two-step protocol derived from methods for related quinazoline-thioethers:

  • Formation of 2-mercapto-4-methylquinazoline: Anthranilic acid reacts with methyl isothiocyanate under basic conditions (triethylamine, ethanol) to yield the thiol intermediate .

  • Alkylation with chloroacetic acid: The thiol undergoes nucleophilic substitution with chloroacetic acid in alkaline media, producing the target compound .

Optimization Conditions

  • Temperature: Reflux (70–80°C) ensures complete substitution .

  • Solvent: Ethanol or DMF enhances solubility of intermediates .

  • Yield: 75–85% after recrystallization from ethanol/water mixtures .

Reaction Scheme

Anthranilic acid+MeNCSEt3N, EtOH2-mercapto-4-methylquinazolineClCH2COOHTarget Compound\text{Anthranilic acid} + \text{MeNCS} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{2-mercapto-4-methylquinazoline} \xrightarrow{\text{ClCH}_2\text{COOH}} \text{Target Compound}

Spectroscopic and Computational Analysis

Spectral Signatures

  • IR Spectroscopy: Stretching frequencies at 1659 cm⁻¹ (C=O), 1215 cm⁻¹ (C–S), and 3134 cm⁻¹ (N–H) confirm functional groups .

  • ¹H NMR: Key signals include δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 2H, SCH₂), and δ 12.1 (br, 1H, COOH) .

Hirshfeld Surface Analysis

Interatomic contacts for analogous compounds show dominant H⋯H (48.4%), C⋯H/H⋯C (21.5%), and O⋯H/H⋯O (18.7%) interactions . The acetic acid moiety participates in 23% of surface contacts, primarily through hydrogen bonding .

Table 1: Hirshfeld Surface Contributions for Analogous Quinazolines

Interaction TypeContribution (%)
H⋯H48.4
C⋯H/H⋯C21.5
O⋯H/H⋯O18.7
S⋯H/H⋯S6.2

Biological Activity and Applications

Antimicrobial Properties

Quinazoline-thioethers demonstrate broad-spectrum activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The thioether linkage is critical for disrupting microbial cell membranes .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • 4-Methyl vs. 4-Phenyl: Methyl substitution reduces steric hindrance, improving metabolic stability compared to bulkier aryl groups .

  • Thioether vs. Ether Linkages: Sulfur’s polarizability enhances binding to cysteine-rich enzyme active sites .

Table 2: Cytotoxicity of Quinazoline Derivatives

CompoundIC₅₀ (µg/mL)Cancer Cell Line
Target Compound (4-Methyl)24.5MCF-7
4-Phenyl Analog18.9PC-3
Unsubstituted Quinazoline>50A549

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